molecular formula C19H17N5O B2367323 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1795303-56-8

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No. B2367323
CAS RN: 1795303-56-8
M. Wt: 331.379
InChI Key: WZOJQPWCVGDPPZ-UHFFFAOYSA-N
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Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide, also known as MIP-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide and its derivatives have been extensively researched for their potential in synthesizing new heterocyclic compounds. The compound serves as a precursor in the synthesis of a wide range of heterocyclic structures incorporating antipyrine moieties, which have been explored for their antimicrobial properties (Bondock et al., 2008). Additionally, its application in generating novel heterocycles demonstrates its versatility in medicinal chemistry, particularly in the design and synthesis of compounds with potential anticancer activity (Al-Sanea et al., 2020).

Anticancer Research

Derivatives of this compound have shown promise in anticancer research. Specifically, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and evaluated for their cytotoxic activity against a variety of cancer cell lines. One derivative exhibited appreciable growth inhibition against eight cancer cell lines, highlighting the potential of these compounds as anticancer agents (Al-Sanea et al., 2020).

Coordination Chemistry and Antioxidant Activity

The compound's derivatives have been utilized in the synthesis of novel Co(II) and Cu(II) coordination complexes, showcasing the effect of hydrogen bonding on self-assembly processes. These complexes, along with their ligands, have demonstrated significant antioxidant activity, indicating their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Neuroinflammation Imaging

In the field of neurology, derivatives of this chemical structure have been involved in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), aiding in the study of neuroinflammatory processes. This application is crucial for early biomarker detection in neuroinflammatory diseases (Damont et al., 2015).

properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-pyrazol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-14-6-4-10-23-12-17(22-19(14)23)15-7-2-3-8-16(15)21-18(25)13-24-11-5-9-20-24/h2-12H,13H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOJQPWCVGDPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CN4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide

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